7-Nitroindole-2-carboxylic acid

Catalog No.
S524479
CAS No.
6960-45-8
M.F
C9H6N2O4
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitroindole-2-carboxylic acid

CAS Number

6960-45-8

Product Name

7-Nitroindole-2-carboxylic acid

IUPAC Name

7-nitro-1H-indole-2-carboxylic acid

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13)

InChI Key

BIUCOFQROHIAEO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-nitro-1H-indole-2-carboxylic acid, CRT 0044876, CRT-0044876, CRT0044876

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O

Description

The exact mass of the compound 7-Nitroindole-2-carboxylic acid is 206.0328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis Precursor

-NICA is a versatile building block for the synthesis of diverse organic molecules due to the presence of the reactive nitro and carboxylic acid functional groups. Researchers can manipulate these groups to create new carbon-carbon bonds and introduce other functionalities. Studies have shown its application in the synthesis of:

  • Indole alkaloids []
  • Therapeutic agents []
  • Functional dyes []

Material Science Applications

The unique structure of 7-NICA makes it a potential candidate for developing novel materials with interesting properties. Research suggests its possible applications in:

  • Organic electronics []
  • Light-emitting materials []

7-Nitroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol. It is characterized by the presence of a nitro group at the 7-position of the indole ring and a carboxylic acid group at the 2-position. This compound typically appears as a yellow to orange powder and is soluble in various organic solvents. Its unique structure contributes to its diverse biological activities and applications in research and industry .

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in acid-base reactions.
  • Nucleophilic Substitution: The nitro group can act as an electron-withdrawing group, making the indole ring more susceptible to nucleophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

These reactions make 7-nitroindole-2-carboxylic acid versatile for synthetic applications in organic chemistry .

7-Nitroindole-2-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects: Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: It has been studied for its ability to inhibit certain enzymes, which could be useful in drug design for conditions like cancer or metabolic disorders .

The synthesis of 7-nitroindole-2-carboxylic acid can be achieved through several methods:

  • Nitration of Indole Derivatives: Starting from indole, nitration can introduce the nitro group at the 7-position using reagents like nitric acid and sulfuric acid.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through reactions such as Kolbe electrolysis or by using carbon dioxide in the presence of bases.
  • Multi-step Synthesis: Combining various organic reactions (e.g., Friedel-Crafts acylation followed by nitration) can yield this compound efficiently.

These methods allow for the production of high-purity 7-nitroindole-2-carboxylic acid suitable for research and industrial applications .

7-Nitroindole-2-carboxylic acid is utilized in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug discovery, particularly in developing antimicrobial and neuroprotective agents.
  • Biochemical Research: It serves as a tool compound in studies involving enzyme inhibition and cellular signaling pathways.
  • Chemical Synthesis: The compound is used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Research on interaction studies involving 7-nitroindole-2-carboxylic acid has focused on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition Assays: Studies have demonstrated its potential to inhibit specific enzymes, which could lead to therapeutic applications.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells may enhance its effectiveness as a drug candidate .

Several compounds share structural similarities with 7-nitroindole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Indole-2-carboxylic acidIndole ring with a carboxylic acidLacks nitro group; primarily studied for its role in plant biology.
5-NitroindoleNitro group at the 5-positionExhibits different biological activities compared to 7-nitroindole derivatives.
1H-Indole-3-acetic acidIndole ring with an acetic acid groupUsed mainly as a plant growth regulator; less focus on antimicrobial properties.

These compounds highlight the uniqueness of 7-nitroindole-2-carboxylic acid due to its specific position of functional groups, contributing to its distinct biological activities and synthetic versatility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

206.03275668 g/mol

Monoisotopic Mass

206.03275668 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6960-45-8

Wikipedia

7-Nitroindole-2-carboxylic acid

General Manufacturing Information

1H-Indole-2-carboxylic acid, 7-nitro-: INACTIVE

Dates

Modify: 2023-08-15
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9: Jensen NF, Agama K, Roy A, Smith DH, Pfister TD, Rømer MU, Zhang HL, Doroshow JH, Knudsen BR, Stenvang J, Brünner N, Pommier Y. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations. J Exp Clin Cancer Res. 2016 Mar 31;35:56. doi: 10.1186/s13046-016-0335-x. PubMed PMID: 27029323; PubMed Central PMCID: PMC4815242.
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